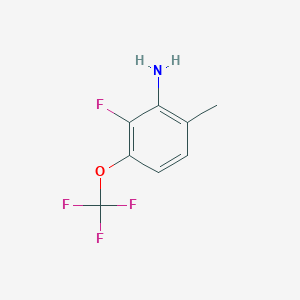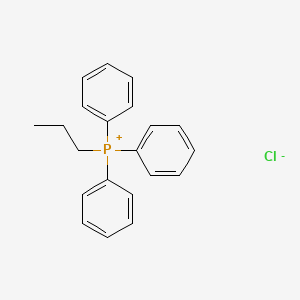
Triphenyl(propyl)phosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(propyl)phosphonium chloride is an organophosphorus compound with the molecular formula C21H22ClP. It is a quaternary phosphonium salt, characterized by a phosphorus atom bonded to three phenyl groups and one propyl group, with a chloride ion as the counterion. This compound is of significant interest in organic synthesis and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl(propyl)phosphonium chloride can be synthesized through the reaction of triphenylphosphine with propyl chloride. The reaction typically occurs in an inert solvent such as acetonitrile or dichloromethane, under reflux conditions. The general reaction is as follows:
PPh3+C3H7Cl→PPh3C3H7Cl
The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(propyl)phosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form phosphine oxides or reduced to form phosphines.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, alkoxide, and amine groups.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts are formed.
Oxidation Products: Phosphine oxides are the primary products of oxidation reactions.
Wittig Reaction Products: Alkenes are the major products formed in Wittig reactions.
Scientific Research Applications
Triphenyl(propyl)phosphonium chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound is studied for its potential use in mitochondrial targeting due to its lipophilic cationic nature.
Medicine: Research is ongoing to explore its use in drug delivery systems, particularly for targeting cancer cells.
Industry: It is used in the production of various chemicals and as a phase transfer catalyst in industrial processes.
Mechanism of Action
The mechanism of action of triphenyl(propyl)phosphonium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. In Wittig reactions, it forms a ylide intermediate that reacts with carbonyl compounds to form alkenes. The compound’s lipophilic cationic nature allows it to cross biological membranes, making it useful for mitochondrial targeting in biological applications.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A precursor to triphenyl(propyl)phosphonium chloride, used in similar reactions.
Triphenyl(methyl)phosphonium chloride: Similar structure but with a methyl group instead of a propyl group.
Triphenyl(ethyl)phosphonium chloride: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific reactivity and applications. The propyl group provides different steric and electronic properties compared to methyl or ethyl groups, influencing its reactivity and suitability for specific applications in synthesis and biological targeting.
Properties
Molecular Formula |
C21H22ClP |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
triphenyl(propyl)phosphanium;chloride |
InChI |
InChI=1S/C21H22P.ClH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 |
InChI Key |
HSBZWKNXRISGJR-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


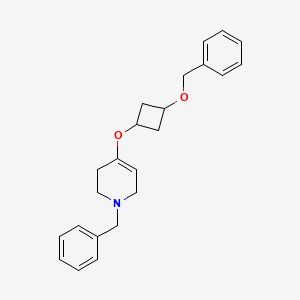
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B15198730.png)
![N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B15198734.png)
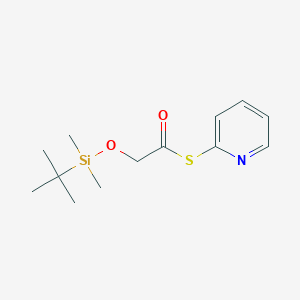
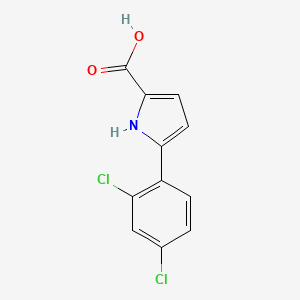
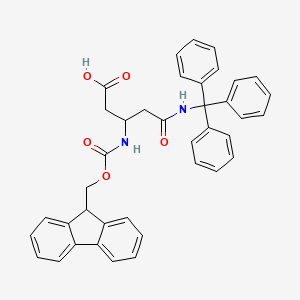

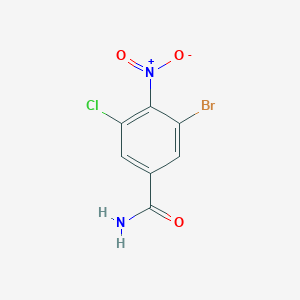
![1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15198761.png)
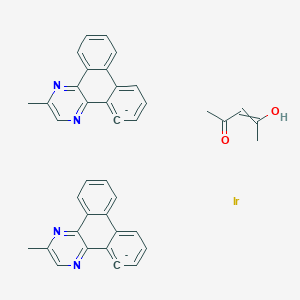

![1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B15198791.png)

